![molecular formula C12H20Si B074137 Tetraallylsilane CAS No. 1112-66-9](/img/structure/B74137.png)
Tetraallylsilane
Overview
Description
Tetraallylsilane, also known as Tetra (2-propenyl)silane, is a chemical compound with the linear formula (H2C=CHCH2)4Si . It has a molecular weight of 192.37 .
Molecular Structure Analysis
The molecular structure of Tetraallylsilane is represented by the formula (H2C=CHCH2)4Si . It has a molar refractivity of 65.3±0.3 cm^3 .Physical And Chemical Properties Analysis
Tetraallylsilane is a liquid at room temperature . It has a density of 0.831 g/mL at 25 °C , a boiling point of 90 °C/3 mmHg , and a refractive index (n20/D) of 1.485 . It is insoluble in water .Scientific Research Applications
C12H20Si C_{12}H_{20}Si C12H20Si
, known for its applications in various scientific research fields. Below is a comprehensive analysis of six unique applications of Tetraallylsilane, each detailed in its own section.Synthesis of Dendrimers
Dendrimers are highly branched, star-shaped macromolecules with potential applications in drug delivery, gene therapy, and as catalysts. Tetraallylsilane serves as a key intermediate in the synthesis of these complex structures. Its four allyl groups can undergo successive reactions to add multiple layers to the dendrimer’s architecture .
Safety and Hazards
Tetraallylsilane is classified as a combustible liquid . It is advised to avoid contact with skin and eyes, avoid breathing mist/vapors/spray, and not to ingest . In case of fire, use dry sand, dry chemical, or alcohol-resistant foam for extinction . It should be stored in a well-ventilated place and kept cool .
Future Directions
Mechanism of Action
Target of Action
Tetraallylsilane is a type of allyl silane . Allyl silanes are special silicone monomers that have a Si-C bond . This bond is reactive, similar to the C-C bond, and has very low polarity . The primary targets of Tetraallylsilane are therefore likely to be molecules or structures that can react with the Si-C bond.
Pharmacokinetics
It is known that the compound has a molecular weight of 19237 , which could influence its bioavailability
properties
IUPAC Name |
tetrakis(prop-2-enyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20Si/c1-5-9-13(10-6-2,11-7-3)12-8-4/h5-8H,1-4,9-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKRQMTFHUVDMIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC[Si](CC=C)(CC=C)CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80340557 | |
Record name | Tetraallylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80340557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tetraallylsilane | |
CAS RN |
1112-66-9 | |
Record name | Tetraallylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80340557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1112-66-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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